1-Azabicyclo[2.2.1]heptan-3-OL
Overview
Description
1-Azabicyclo[2.2.1]heptan-3-OL, also known as tropanol, is a bicyclic organic compound with the molecular formula C6H11NO. This compound is characterized by a bicyclic structure that includes a nitrogen atom, making it a member of the azabicyclo family. It is a versatile compound with significant applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
It’s known that this compound can be used to synthesize oxygenated 2-azabicyclo[221]heptanes , which could be further functionalized to build up a library of bridged aza-bicyclic structures .
Mode of Action
It’s known that this compound can be synthesized via a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates .
Biochemical Pathways
It’s known that the products of its synthesis could be further functionalized to build up a library of bridged aza-bicyclic structures .
Result of Action
It’s known that this compound can be used to synthesize oxygenated 2-azabicyclo[221]heptanes .
Biochemical Analysis
Biochemical Properties
It is known that this compound has the potential to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is hypothesized that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
There is currently no available data on how the effects of 1-Azabicyclo[2.2.1]heptan-3-OL vary with different dosages in animal models .
Metabolic Pathways
It is hypothesized that this compound may interact with various enzymes or cofactors .
Transport and Distribution
It is hypothesized that this compound may interact with various transporters or binding proteins .
Subcellular Localization
It is hypothesized that this compound may be directed to specific compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Azabicyclo[2.2.1]heptan-3-OL can be synthesized through several methods. One common approach involves the reduction of tropinone using sodium borohydride in methanol. The reaction typically proceeds at room temperature and yields this compound as the primary product .
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of tropinone. This method is preferred due to its efficiency and scalability. The reaction is carried out under high pressure and temperature conditions, using a suitable catalyst such as palladium on carbon .
Chemical Reactions Analysis
Types of Reactions: 1-Azabicyclo[2.2.1]heptan-3-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tropinone using oxidizing agents such as potassium permanganate.
Reduction: Reduction of this compound can yield tropine.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various reagents depending on the desired functional group, such as acyl chlorides for acylation reactions.
Major Products:
Oxidation: Tropinone.
Reduction: Tropine.
Substitution: Derivatives of this compound with different functional groups.
Scientific Research Applications
1-Azabicyclo[2.2.1]heptan-3-OL has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: this compound derivatives are explored for their potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals
Comparison with Similar Compounds
1-Azabicyclo[2.2.1]heptan-3-OL can be compared with other similar compounds, such as:
Tropine: Similar in structure but lacks the hydroxyl group.
Tropinone: An oxidized form of this compound.
Scopolamine: A derivative with additional functional groups, used for its anticholinergic properties.
Uniqueness: this compound is unique due to its bicyclic structure and the presence of a hydroxyl group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
1-azabicyclo[2.2.1]heptan-3-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c8-6-4-7-2-1-5(6)3-7/h5-6,8H,1-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYUPTWCEWSUXQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC1C(C2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10931311 | |
Record name | 1-Azabicyclo[2.2.1]heptan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10931311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142034-92-2, 21473-16-5 | |
Record name | 1-Azabicyclo[2.2.1]heptan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10931311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | rac-(3R,4S)-1-azabicyclo[2.2.1]heptan-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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